In-depth Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoxaline: Chemical Properties and Biological Insights
In-depth Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoxaline: Chemical Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Nitro-1,2,3,4-tetrahydroquinoxaline. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.
Core Chemical Properties
6-Nitro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound with the molecular formula C₈H₉N₃O₂.[1] Its molecular weight is 179.18 g/mol .[1] While experimental data on its physical properties are limited, data for structurally similar compounds can provide valuable estimates. For instance, the related compound 6-Nitro-1,2,3,4-tetrahydroquinoline has a documented melting point of 161-162 °C.[2] Another related derivative, 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione, exhibits a high melting point of over 300°C.[3] The solubility of 6-Nitro-1,2,3,4-tetrahydroquinoxaline is expected to be higher in polar organic solvents due to the presence of the nitro group.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₂ | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| IUPAC Name | 6-nitro-1,2,3,4-tetrahydroquinoxaline | [1] |
| CAS Number | 41959-35-7 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow:
The synthesis could commence with the nitration of a commercially available substituted aniline, followed by further functional group manipulations to introduce the ethylenediamine moiety, and subsequent cyclization to form the tetrahydroquinoxaline ring.
Detailed Experimental Protocol (Hypothetical):
A detailed protocol for the synthesis of the related compound, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, can be adapted.[5] The crucial steps would involve:
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Protection of the amino group: The starting material, a substituted aniline, would first have its amino group protected to control the regioselectivity of the subsequent nitration.
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Nitration: The protected aniline would then be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures.
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Deprotection and Functionalization: The protecting group would be removed, followed by chemical modifications to introduce the second amino group, forming a substituted o-phenylenediamine.
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Cyclization: The resulting diamine would be condensed with glyoxal to form the 6-nitroquinoxaline ring.
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Reduction: The final step involves the selective reduction of the pyrazine ring of 6-nitroquinoxaline to yield 6-Nitro-1,2,3,4-tetrahydroquinoxaline, for example, by using sodium borohydride.
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Purification: The final product would be purified using column chromatography.
Spectral Data
Specific spectral data for 6-Nitro-1,2,3,4-tetrahydroquinoxaline is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, with splitting patterns influenced by the nitro group. Signals for the methylene protons of the tetrahydro-pyrazine ring would also be present, likely as multiplets.
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FTIR: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the secondary amines in the tetrahydro-pyrazine ring, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.18 m/z).
Biological Activity and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The presence of a nitro group can significantly influence the pharmacological profile of these compounds. While the specific mechanism of action for 6-Nitro-1,2,3,4-tetrahydroquinoxaline has not been elucidated, studies on other nitro-containing heterocyclic compounds suggest a potential role in inducing apoptosis in cancer cells.
Potential Apoptotic Signaling Pathway:
Based on studies of other nitro-aromatic compounds, 6-Nitro-1,2,3,4-tetrahydroquinoxaline could potentially induce apoptosis through both the intrinsic and extrinsic pathways, converging on the activation of executioner caspases.
This proposed pathway suggests that the compound may trigger the extrinsic pathway by upregulating death receptors like DR5 and their ligand TRAIL, leading to the activation of caspase-8.[6] Concurrently, it might stimulate the intrinsic pathway by increasing the expression of the pro-apoptotic protein Bax, which in turn promotes the release of cytochrome c from the mitochondria and activates caspase-9.[6] Both pathways would then converge on the activation of the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[6][7]
Conclusion
6-Nitro-1,2,3,4-tetrahydroquinoxaline is a compound of interest for further investigation in medicinal chemistry and drug discovery. While there is a need for more comprehensive experimental data on its physicochemical properties and a specific, validated synthesis protocol, the existing information on related compounds provides a strong foundation for future research. Its potential to induce apoptosis through established signaling pathways makes it a candidate for development as an anticancer agent. Further studies are warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. 1,2,3,4-Tetrahydro-6-nitroquinoxaline | C8H9N3O2 | CID 10197942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. exchemistry.com [exchemistry.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jofamericanscience.org [jofamericanscience.org]
